2-Hydroxy-4-iodobenzonitrile

Description

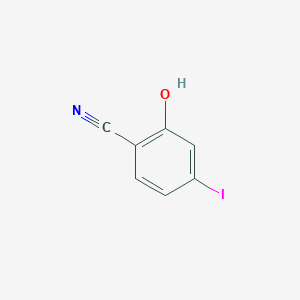

2-Hydroxy-4-iodobenzonitrile (CAS: 73289-81-3) is an aromatic compound featuring a hydroxyl (-OH) group at position 2, an iodine atom at position 4, and a nitrile (-CN) group at position 1 on the benzene ring. Its molecular formula is C₇H₄INO, with a molecular weight of 245.019 g/mol (monoisotopic mass: 244.934 g/mol) . Key physicochemical properties include:

- Hydrogen bond donors/acceptors: 1 donor (hydroxyl) and 2 acceptors (nitrile and hydroxyl oxygen) .

- Topological polar surface area: 44 Ų, indicating moderate polarity .

- LogP (XlogP): 2.5, suggesting moderate lipophilicity .

The compound’s structure is defined by the SMILES stringC1=CC(=C(C=C1I)O)C#Nand InChIKeyVKWSFVVZUIVQMU-UHFFFAOYSA-N.

Properties

IUPAC Name |

2-hydroxy-4-iodobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWSFVVZUIVQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-iodobenzonitrile can be achieved through several methods. One common approach involves the iodination of 2-hydroxybenzonitrile. This reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of 2-Hydroxy-4-iodobenzonitrile may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products:

Substitution Reactions: Products include azides, cyanides, and other substituted derivatives.

Oxidation Reactions: Products include quinones and other oxidized compounds.

Reduction Reactions: Products include primary amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 2-Hydroxy-4-iodobenzonitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may be used in the development of new drugs or as a precursor for bioactive molecules .

Industry: In the industrial sector, 2-Hydroxy-4-iodobenzonitrile is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-iodobenzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

4-Hydroxy-3,5-diiodobenzonitrile (Ioxynil)

- Molecular formula: C₇H₃I₂NO.

- Key differences : Contains two iodine atoms at positions 3 and 5, increasing molecular weight (377.91 g/mol) and halogen density.

- Applications : Ioxynil is a herbicide, leveraging its halogenated structure for bioactivity. The additional iodine enhances lipophilicity (logP > 3) and oxidative stability compared to 2-hydroxy-4-iodobenzonitrile .

Methyl 4-Iodobenzoate

- Molecular formula : C₈H₇IO₂.

- Key differences : Replaces the hydroxyl and nitrile groups with a methyl ester (-COOCH₃), altering polarity and reactivity.

- Properties: Higher molecular weight (262.01 g/mol) and reduced hydrogen-bonding capacity (1 acceptor, 0 donors). The ester group increases solubility in organic solvents compared to the nitrile-hydroxyl combination in 2-hydroxy-4-iodobenzonitrile .

2-Amino-5-chloro-6-fluoro-3-iodobenzonitrile

- Molecular formula: C₇H₃ClFINO.

- Key differences: Substituted with amino (-NH₂), chlorine, fluorine, and iodine atoms. The amino group introduces basicity (pKa ~5–7), while fluorine enhances electronegativity and metabolic stability. This compound’s complexity (molecular weight: 285.46 g/mol) makes it suitable for pharmaceutical intermediates, unlike the simpler 2-hydroxy-4-iodobenzonitrile .

4-(7-Hydroxy-2-isopropyl-4-oxo-4H-quinazolin-3-yl)-benzonitrile

- Molecular formula : C₁₈H₁₅N₃O₂.

- Key differences: A fused quinazolinone ring system with a benzonitrile substituent.

Comparative Data Table

Key Research Findings

- Reactivity: The hydroxyl and nitrile groups in 2-hydroxy-4-iodobenzonitrile enable condensation and cyclization reactions, as seen in related arylhydrazononitriles . However, its single iodine atom limits halogen-bonding utility compared to diiodinated analogs like ioxynil .

- Stability : The absence of electron-withdrawing groups beyond -CN and -I reduces susceptibility to nucleophilic attack compared to fluoro- or chloro-substituted analogs .

- Synthetic Utility : Unlike methyl 4-iodobenzoate, which is used in esterification reactions, 2-hydroxy-4-iodobenzonitrile’s -OH and -CN groups facilitate heterocycle formation (e.g., triazoles or pyrimidines) under basic or acidic conditions .

Biological Activity

2-Hydroxy-4-iodobenzonitrile, a compound characterized by its hydroxyl and iodide functional groups attached to a benzene ring with a nitrile group, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 2-Hydroxy-4-iodobenzonitrile can be represented as follows:

This compound features:

- A hydroxyl group (-OH) , which can participate in hydrogen bonding.

- An iodine atom , which can engage in halogen bonding, influencing its reactivity and biological activity.

The biological activity of 2-Hydroxy-4-iodobenzonitrile is primarily attributed to its ability to interact with various molecular targets through its functional groups. The mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. It has shown activity against cytochrome P450 enzymes, notably CYP1A2 and CYP3A4, which are crucial for drug metabolism.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Inhibits CYP1A2 and CYP3A4 | |

| Antimicrobial | Potential activity against various microbial strains | |

| Anticancer | Investigated for effects on cancer cell lines |

Case Studies and Research Findings

- Enzyme Interaction Studies : A study evaluating the pharmacokinetic properties of related compounds indicated that compounds similar to 2-Hydroxy-4-iodobenzonitrile displayed significant enzyme inhibition, suggesting a similar potential for this compound .

- Anticancer Activity : Research exploring the antiproliferative effects of phenolic compounds indicates that derivatives of 2-Hydroxy-4-iodobenzonitrile may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Investigations : In vitro studies have shown that 2-Hydroxy-4-iodobenzonitrile exhibits activity against specific bacterial strains, indicating its potential use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.